2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE
Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a chloro substituent, and a sulfonyl-imidazolidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the chloro substituent, and the attachment of the sulfonyl-imidazolidinyl group. Common reagents used in these reactions include sulfur, chlorine, and various organic solvents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-1-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-1-ETHANONE include other benzothiazole derivatives and sulfonyl-imidazolidinyl compounds. Examples include:
- 2-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzothiazole
- 5-chloro-2-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)thio]-1,3-benzoxazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S3/c1-17-7-10-20(11-8-17)35(31,32)29-14-13-28(24(29)18-5-3-2-4-6-18)23(30)16-33-25-27-21-15-19(26)9-12-22(21)34-25/h2-12,15,24H,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOPSFRIUHXAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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